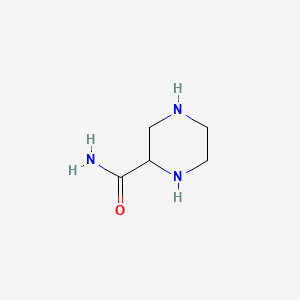

Piperazine-2-carboxamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYCUMKDWMEGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004778 | |

| Record name | Piperazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84501-64-4 | |

| Record name | 2-Piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84501-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084501644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Piperazine-2-carboxamide Scaffold

An In-depth Technical Guide to the Core Chemical Properties of Piperazine-2-carboxamide

Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous clinically successful drugs.[1] Their prevalence stems from the unique combination of properties conferred by the piperazine ring: a six-membered heterocycle with two nitrogen atoms at opposing positions.[1] This arrangement provides a conformationally constrained, yet flexible, scaffold with two points for substitution, allowing for the precise spatial orientation of pharmacophoric groups. Furthermore, the basic nature of the nitrogens often plays a crucial role in aqueous solubility and target engagement through ionic interactions.

This guide focuses on a specific, yet highly significant, member of this family: this compound. By attaching a carboxamide group to the 2-position of the piperazine ring, a chiral center is introduced, adding a layer of stereochemical complexity and potential for stereoselective interactions with biological targets. This scaffold is a key building block in the synthesis of compound libraries for high-throughput screening and is found within pharmacologically important agents.[2] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its fundamental chemical properties, synthesis, analysis, and handling.

Molecular Identity

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 84501-64-4 (for racemate) | [4][5][6] |

| 138681-31-9 (for R-enantiomer) | [7][8] | |

| 159572-93-7 (for S-enantiomer) | [9] | |

| Molecular Formula | C₅H₁₁N₃O | [3][4] |

| Molecular Weight | 129.16 g/mol | [3][4][6] |

| Canonical SMILES | C1NCC(NC1)C(=O)N | [3] |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a molecule are paramount in drug discovery, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of this compound are dominated by the interplay between the basic piperazine ring and the polar, hydrogen-bonding carboxamide group.

| Property | Value | Comments and Expert Analysis |

| Calculated logP | -1.9 | This negative value, from PubChem, indicates high hydrophilicity.[3] The molecule strongly favors the aqueous phase over an octanol phase, a direct consequence of its two basic nitrogens and the polar amide group, which are capable of extensive hydrogen bonding with water. |

| Polar Surface Area | 67.2 Ų | The polar surface area (PSA) is a key predictor of membrane permeability. This value suggests the molecule is likely to have good oral bioavailability, falling within typical ranges for drug-like molecules.[3] |

| pKa (Predicted) | pKa1 ≈ 9.7pKa2 ≈ 5.4 | Direct experimental pKa values for this compound are not readily available. These values are based on the parent piperazine molecule.[10] The N4 nitrogen (distal to the carboxamide) is expected to have a pKa similar to piperazine's first pKa (~9.7), making it the primary center of basicity. The N1 nitrogen's basicity is reduced by the electron-withdrawing effect of the adjacent carboxamide group, resulting in a lower pKa, analogous to piperazine's second pKa. At physiological pH (~7.4), the N4 nitrogen will be predominantly protonated. |

| Hydrogen BondDonors/Acceptors | 3 Donors3 Acceptors | The two N-H groups of the piperazine ring and the -NH₂ of the amide are hydrogen bond donors. The two nitrogen atoms and the carbonyl oxygen are acceptors.[3][11] This extensive hydrogen bonding capability underpins its high water solubility. |

| Physical State | Expected to be a white to off-white crystalline solid at room temperature. | [12][13] |

| Solubility | High | While quantitative data is sparse, the parent piperazine is highly soluble in water.[13] The addition of the polar carboxamide group further enhances its hydrophilic character, suggesting excellent solubility in polar protic solvents like water and ethanol.[12] |

Synthesis and Chemical Reactivity

The synthesis of this compound derivatives is a common task in medicinal chemistry, typically involving standard peptide coupling reactions. The core challenge lies in the selective protection and deprotection of the two non-equivalent piperazine nitrogens to achieve the desired substitution pattern.

General Synthetic Workflow: Solid-Phase Approach

Solid-phase synthesis is a powerful technique for generating large libraries of derivatives for screening, as demonstrated in the production of over 15,000 discrete this compound compounds.[2] The workflow below outlines a general approach based on established methods.

Causality Behind Experimental Choices: The use of solid-phase synthesis allows for high-throughput production and simplifies purification, as excess reagents are simply washed away. Orthogonal protecting groups (like Fmoc and Alloc, which are removed under different conditions) are essential for selectively functionalizing the N1 and N4 positions of the piperazine scaffold. Coupling reagents like HBTU or EDC are used to activate the carboxylic acid, facilitating efficient amide bond formation.

Caption: General workflow for solid-phase synthesis of N1, N4-disubstituted this compound derivatives.

Protocol: Amide Bond Formation via EDC/DMAP Coupling

This protocol describes a standard solution-phase method for creating the carboxamide by coupling a protected piperazine-2-carboxylic acid with an amine.

-

Solubilization: Dissolve N-protected piperazine-2-carboxylic acid (1.1 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Activation: Add the coupling agent N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and a catalyst, 4-(Dimethylamino)pyridine (DMAP, 0.2 eq), to the solution.[14]

-

Stirring: Stir the resulting mixture at room temperature for approximately 10-15 minutes to allow for the formation of the active ester intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir overnight at room temperature. Monitor progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, partition the mixture between DCM and a weak base solution (e.g., 5% NaHCO₃) to quench the reaction and remove acidic byproducts.[14]

-

Purification: Separate the organic layer, dry it over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Analytical Characterization

Unambiguous characterization of this compound and its derivatives is critical. A combination of spectroscopic methods is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be complex due to the chiral center at C2, which renders the adjacent ring protons (at C3) diastereotopic and thus chemically non-equivalent. Expect to see a series of multiplets in the 2.5-4.0 ppm range corresponding to the seven piperazine ring protons. The two protons of the primary amide (-CONH₂) may appear as two distinct broad singlets between 7.0-8.5 ppm. The N-H protons on the piperazine ring will also appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: Expect five distinct signals for the carbon atoms. The carbonyl carbon (C=O) will be the most downfield signal, typically >170 ppm. The C2 carbon, being attached to a nitrogen and the carbonyl group, will appear around 55-65 ppm. The remaining three piperazine ring carbons will resonate in the 40-50 ppm region.[3]

-

-

Mass Spectrometry (MS):

-

In electrospray ionization (ESI) mode, this compound will readily protonate to give a strong signal for the molecular ion [M+H]⁺ at m/z 130.1. The fragmentation pattern will typically involve cleavage of the piperazine ring or loss of the carboxamide group. GC-MS is also a viable technique for analysis.[3]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides clear evidence of the key functional groups. Key expected absorptions include:

-

N-H Stretch: A pair of medium-to-strong bands around 3350-3180 cm⁻¹ for the primary amide (-NH₂). A secondary amine N-H stretch will also appear in this region.

-

C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II band): A medium absorption around 1620-1590 cm⁻¹.[3]

-

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, valued for its ability to serve as a versatile building block for creating diverse compound libraries aimed at various biological targets.

-

Core Scaffold for Lead Discovery: Its rigid, chiral structure makes it an ideal starting point for exploring chemical space. Large combinatorial libraries have been built around this core to screen for novel lead compounds against a wide array of targets.[2]

-

Enzyme Inhibition: Piperazine and piperidine carboxamides have been successfully developed as potent inhibitors of key enzymes in the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[15][16] These enzymes are therapeutic targets for pain, inflammation, and neurological disorders.

-

Antiviral Agents: The closely related piperazine-2-carboxylic acid scaffold is a central component of the successful HIV protease inhibitor, Indinavir.[2] This highlights the utility of the core structure in designing molecules that fit into constrained active sites of enzymes.

Caption: The this compound scaffold as a versatile core for developing diverse therapeutic agents.

Safety, Handling, and Stability

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3][6]

| Hazard Code | Description | Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Safe Handling Protocol

The following steps are mandatory when handling this compound and its derivatives:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[17][18] Emergency eye wash fountains and safety showers must be readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[19] Avoid ingestion and inhalation. Wash hands thoroughly after handling and before eating, drinking, or smoking.[17][20]

-

Storage: Store in a tightly closed container in a cool, dry place. Some related compounds are noted to be air-sensitive; therefore, storage under an inert atmosphere (e.g., Argon) is recommended for long-term stability.[19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. zinc.5z.com [zinc.5z.com]

- 3. This compound | C5H11N3O | CID 3019914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. labsolu.ca [labsolu.ca]

- 7. CAS 138681-31-9 | (R)-Piperazine-2-carboxamide - Synblock [synblock.com]

- 8. molecularinfo.com [molecularinfo.com]

- 9. chiralen.com [chiralen.com]

- 10. uregina.ca [uregina.ca]

- 11. MiMeDB: Showing metabocard for (S)-piperazine-2-carboxamide (MMDBc0055076) [mimedb.org]

- 12. CAS 474711-89-2: piperazine-1-carboxamide | CymitQuimica [cymitquimica.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. acgpubs.org [acgpubs.org]

- 15. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.ie [fishersci.ie]

- 20. chemdmart.com [chemdmart.com]

The Multifaceted Therapeutic Potential of Piperazine-2-carboxamide and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties and serve as a versatile linker for diverse pharmacophoric groups.[1][2] Within this privileged heterocyclic family, piperazine-2-carboxamide and its derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, offering insights for researchers engaged in the discovery and development of novel therapeutics.

The this compound Core: A Gateway to Diverse Biological Activities

The this compound scaffold presents three key points for chemical modification: the two nitrogen atoms of the piperazine ring and the carboxamide group. This structural versatility allows for the generation of large and diverse chemical libraries, enabling the exploration of a wide range of biological targets.[3] The inherent properties of the piperazine ring, such as its basicity and ability to form hydrogen bonds, often contribute to improved pharmacokinetic profiles of the final drug candidates.[1]

A multitude of biological activities have been attributed to this compound analogs, including:

-

Anticancer Activity: These compounds have shown significant cytotoxicity against various cancer cell lines, including leukemia, colon cancer, and melanoma.[4][5]

-

Antiviral Activity: Promising inhibitory effects have been observed against a range of viruses, such as Zika virus (ZIKV), Influenza A virus (IAV), and SARS-CoV-2.[4][6]

-

Neuroprotective Effects: Derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting anticholinesterase activity.[7][8]

-

Antimicrobial and Antifungal Properties: Various analogs have demonstrated significant activity against both bacterial and fungal pathogens.[9]

Synthetic Strategies: Building the this compound Library

The synthesis of this compound analogs typically involves the functionalization of a pre-formed piperazine-2-carboxylic acid scaffold. Orthogonal protection of the two amino groups is a common strategy to allow for selective modification at each nitrogen atom.[3]

A general synthetic workflow is outlined below:

Caption: General synthetic workflow for this compound analogs.

Common coupling reagents for amide bond formation include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP).[10] The choice of protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc) and Allyloxycarbonyl (Alloc), is crucial for achieving selective functionalization.[3]

Unraveling Biological Mechanisms: Key Experimental Protocols

The diverse biological activities of this compound analogs necessitate a range of in vitro and in vivo assays for their evaluation.

Anticancer Activity Evaluation

A standard approach to assess the anticancer potential of these compounds involves screening against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Maintain human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[11]

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Antiviral Activity Assessment

The antiviral efficacy of this compound derivatives can be determined using viral replication inhibition assays.

Experimental Protocol: Viral Replication Inhibition Assay (e.g., for SARS-CoV-2)

-

Cell Culture: Culture permissive cells (e.g., Vero E6 cells for SARS-CoV-2) in 96-well plates.

-

Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Simultaneously, treat the cells with different concentrations of the test compounds.

-

Incubation: Incubate the plates for a period that allows for viral replication (e.g., 24-48 hours).

-

Quantification of Viral Replication: Quantify the extent of viral replication using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels or an enzyme-linked immunosorbent assay (ELISA) to detect viral proteins.

-

Data Analysis: Determine the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.[4]

Neuroprotective Activity Evaluation

For neurodegenerative diseases like Alzheimer's, the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy.[8][12]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of the test compound, acetylcholinesterase or butyrylcholinesterase, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Reaction Mixture: In a 96-well plate, mix the enzyme with the test compound at various concentrations and incubate.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI).

-

Colorimetric Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a colored product that can be measured spectrophotometrically.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.[7]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for different biological activities.

Caption: Key structural elements influencing the biological activity of this compound analogs.

-

N1-Substituent: The nature of the substituent at the N1 position is often critical for potency and selectivity. For instance, in a series of anti-Alzheimer's agents, 1,4-bis(2-chlorobenzyl) substitution resulted in highly potent and selective butyrylcholinesterase inhibitors.[7]

-

N4-Substituent: Modifications at the N4 position can significantly impact pharmacokinetic properties such as solubility and membrane permeability.

-

Carboxamide Moiety: The carboxamide group is a key hydrogen bonding motif. Its replacement with bioisosteres can influence metabolic stability and target engagement.

Data Presentation: Comparative Biological Activities

| Compound Class | Target/Activity | Key Findings | Reference |

| Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides | Anticancer & Antiviral | Dual activity against cancer cell lines and SARS-CoV-2. | [4] |

| 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | Anti-Alzheimer's | Potent and selective inhibitors of butyrylcholinesterase. | [7] |

| Chromone-2-carboxamides with piperazine moiety | Anti-inflammatory | Inhibition of soluble epoxide hydrolase (sEH). | [10] |

| Pyrimidinyl-piperazine carboxamides | α-glucosidase inhibitors | Potential for diabetes treatment. | [13] |

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts should focus on:

-

Multi-target Drug Design: Leveraging the scaffold's versatility to design ligands that can modulate multiple targets implicated in complex diseases like cancer and neurodegenerative disorders.

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors.

-

Exploration of Novel Biological Targets: Screening existing and new libraries against a wider range of biological targets to uncover novel therapeutic applications.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. zinc.5z.com [zinc.5z.com]

- 4. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 7. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acgpubs.org [acgpubs.org]

- 11. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Piperazine-2-Carboxamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperazine-2-carboxamide scaffold is a "privileged" structural motif in medicinal chemistry, forming the core of numerous clinically successful and experimental therapeutic agents. Its inherent conformational rigidity, coupled with the tunable basicity and hydrogen bonding capacity of its dual nitrogen atoms, provides a unique framework for designing potent and selective ligands. This guide offers a senior application scientist's perspective on the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this remarkable scaffold. We will delve into detailed synthetic protocols, explore its role in targeting critical enzymes and receptors in oncology, infectious diseases, and neurodegenerative disorders, and provide quantitative biological data to illustrate its impact on drug design.

Introduction: The Strategic Value of the this compound Core

In the landscape of heterocyclic chemistry, the piperazine ring is a recurring feature in a multitude of FDA-approved drugs. The addition of a carboxamide group at the 2-position introduces a constrained, chiral center with defined vectoral exits for substitution, making the this compound scaffold particularly valuable for combinatorial library synthesis and lead optimization.

The key advantages of this scaffold from a medicinal chemistry perspective are:

-

Structural Rigidity and Chirality: The six-membered ring exists in a stable chair conformation, which reduces the entropic penalty upon binding to a biological target. The chiral center at C-2 allows for stereospecific interactions, which is critical for selectivity and potency.

-

Tunable Physicochemical Properties: The two nitrogen atoms (N1 and N4) offer distinct points for chemical modification. Their basicity (pKa values) can be modulated by substituent effects, influencing solubility, membrane permeability, and oral bioavailability. These nitrogens can act as hydrogen bond acceptors, while the N-H groups can be donors, facilitating strong target engagement.

-

Synthetic Tractability: The scaffold is amenable to both solid-phase and solution-phase synthesis, allowing for the efficient generation of large, diverse chemical libraries. Orthogonal protection strategies for the two amino groups enable sequential and site-selective functionalization.

This guide will explore the practical application of these principles, providing researchers with the foundational knowledge and technical details to effectively leverage the this compound scaffold in their drug discovery programs.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives can be approached through various routes, including solution-phase chemistry for specific targets and solid-phase synthesis for generating large libraries.

General Solid-Phase Synthesis Protocol

Solid-phase synthesis is highly efficient for creating diverse libraries of this compound derivatives. The following protocol outlines a general approach using an orthogonally protected piperazine-2-carboxylic acid scaffold.

Experimental Protocol: Solid-Phase Synthesis of a this compound Library

-

Resin Preparation: Swell a suitable solid support (e.g., Wang resin) in an anhydrous solvent like dichloromethane (DCM).

-

Scaffold Loading: Couple an orthogonally protected piperazine-2-carboxylic acid scaffold (e.g., 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid) to the resin. This is typically achieved using a carbodiimide coupling agent such as diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Stir the reaction overnight at room temperature.

-

Fmoc Deprotection: Remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N4 position using a solution of 20% piperidine in dimethylformamide (DMF). This exposes the secondary amine for the first diversification step.

-

R1 Diversification (N4-Substitution): Acylate, alkylate, or perform a reductive amination on the exposed N4 amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes).

-

Alloc Deprotection: Remove the allyloxycarbonyl (Alloc) protecting group from the N1 position using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane. This exposes the second secondary amine.

-

R2 Diversification (N1-Substitution): Introduce the second point of diversity at the N1 position using another set of reagents.

-

Cleavage from Resin: Cleave the final compounds from the solid support using a strong acid, typically a mixture of trifluoroacetic acid (TFA) and DCM.

-

Purification: Purify the individual compounds using techniques like high-performance liquid chromatography (HPLC).

This method allows for the systematic variation of substituents at both the N1 and N4 positions, as well as at the carboxamide, to explore the chemical space around the core scaffold.

Caption: Workflow for solid-phase synthesis of this compound libraries.

Therapeutic Applications and Mechanisms of Action

The this compound scaffold is a component of drugs targeting a wide array of diseases. Its ability to present functional groups in a well-defined spatial orientation allows for precise interactions with biological targets.

Antiviral Therapy: HIV Protease Inhibition

A landmark example of a drug featuring the this compound core is Indinavir , an inhibitor of HIV-1 protease.

Mechanism of Action: The HIV replication cycle is critically dependent on the viral protease enzyme.[1] This enzyme cleaves large, non-functional polyproteins (Gag and Gag-Pol) into smaller, mature proteins that are essential for assembling new, infectious virions.[2][3] Indinavir is designed as a peptidomimetic that fits into the active site of the HIV-1 protease. The this compound moiety is a key part of the scaffold that correctly orients the other pharmacophoric groups, such as the hydroxylethylamine transition-state isostere, to bind with high affinity to the catalytic aspartate residues in the enzyme's active site. This potent inhibition blocks the processing of viral polyproteins, resulting in the production of immature, non-infectious viral particles and effectively halting the spread of the virus.

References

Introduction: The Strategic Value of the Piperazine-2-Carboxamide Scaffold

An In-Depth Technical Guide to the Initial Screening of Piperazine-2-Carboxamide Libraries for Lead Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring is a quintessential example, ranking as one of the most common nitrogen heterocycles in drug discovery.[1] Its prevalence is not accidental; the two nitrogen atoms offer a unique combination of properties, including improved aqueous solubility and bioavailability, and act as key hydrogen bond donors or acceptors for target engagement.[1][2]

This guide focuses on a specific, highly versatile iteration: the This compound core. This scaffold is a pharmacologically significant structure found in potent drugs such as the protease inhibitor Indinavir.[3] Its constrained, three-dimensional nature, combined with three distinct points for chemical diversification, makes it an ideal starting point for building large, high-quality compound libraries.[3] Such libraries are designed for high-throughput screening (HTS) campaigns aimed at discovering novel starting points—or "hits"—for drug development programs.[3][4]

As a Senior Application Scientist, this document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the underlying strategic rationale for each step in the initial screening cascade. We will journey from the logic of library design, through the meticulous process of assay development and high-throughput screening, to the critical phase of hit validation that separates promising candidates from statistical noise.

Part 1: Library Design & Preparation — The Foundation of a Successful Screen

The quality of a screening library is the single most important determinant of a campaign's success. A well-designed library maximizes chemical diversity while adhering to the physicochemical properties of known drugs, increasing the probability of identifying a tractable lead.

Rationale for Scaffold Choice & Synthetic Strategy

The this compound scaffold is selected for its inherent "drug-like" properties and synthetic tractability. It possesses three key functional handles that can be independently modified, allowing for a systematic exploration of the surrounding chemical space.[3] A robust and common approach to library synthesis is solid-phase chemistry, which facilitates purification and automation.[3][4]

The key to maximizing diversity is the use of orthogonal protecting groups on the two piperazine nitrogens, such as fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc).[3] This strategy allows for the sequential removal of each protecting group and the introduction of different chemical moieties at each position, followed by cleavage from the resin to yield the final, discrete compounds.

Mandatory Visualization: Generalized Synthetic Workflow

Caption: Solid-phase synthesis workflow for a this compound library.

Experimental Protocol: Library Quality Control (QC)

Trustworthiness in screening requires that every compound is what it purports to be. Rigorous QC is a self-validating system that prevents wasted resources chasing false positives arising from impurities.

-

Sample Selection: A representative subset of the library (e.g., 5-10%) is selected for analysis, ensuring coverage of all building blocks used.

-

Instrumentation: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the standard. An evaporative light scattering detector (ELSD) can also be used.[3]

-

LC Method:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 5-7 minutes.

-

Flow Rate: 0.5 mL/min.

-

-

MS Method:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: 100-1000 m/z.

-

-

Analysis:

-

Purity: Assess the purity of each compound by integrating the area of the main peak in the chromatogram. The target is typically >90% purity.

-

Identity: Confirm that the molecular weight observed in the mass spectrum matches the expected mass of the synthesized compound.

-

Troubleshooting: Investigate any systematic failures. For example, aromatic ureas are known to sometimes cyclize into hydantoins, a potential side reaction that should be monitored.[3]

-

Compound Management and Plating

Proper handling ensures compound integrity.

-

Solubilization: Dissolve compounds in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).[5]

-

Plating: Use acoustic dispensing technology to transfer precise nanoliter volumes of the stock solutions into 384- or 1536-well assay plates.[6] This creates "assay-ready" plates that can be sealed and stored.

-

Storage: Store all stock solutions and assay-ready plates at -20°C or -80°C in a desiccated environment to prevent degradation and water absorption.[5]

Part 2: Assay Development & Miniaturization — Asking the Right Question

The HTS assay is the experimental question being asked of each compound in the library. A robust, reliable, and relevant assay is paramount. The choice of assay format is dictated entirely by the biological target and the mechanism you wish to interrogate.[7]

The Causality of Assay Choice

-

Biochemical Assays: These are simpler systems, often using purified proteins (e.g., enzymes, receptors), to measure direct interaction or inhibition. They are ideal for identifying compounds that bind directly to the target but provide no information about cellular activity.

-

Cell-Based Assays: These assays measure a biological response within a living cell (e.g., reporter gene activation, changes in a signaling pathway, cell death).[8] They are more physiologically relevant and can identify compounds that work through complex mechanisms, but hits can be harder to deconvolve.

Experimental Protocol: Development of a Generic Kinase Inhibition Assay (Biochemical)

This protocol describes the steps to develop a trustworthy biochemical assay, ensuring it is fit for the purpose of HTS.

-

Reagent Titration:

-

Objective: To determine the optimal concentrations of enzyme and substrate that produce a linear reaction rate and a strong signal.

-

Enzyme Titration: Hold the substrate (ATP) concentration constant at its known Km value. Perform a serial dilution of the kinase and measure the reaction rate. Select a concentration from the linear range of the curve.

-

Substrate Titration: Using the chosen enzyme concentration, perform a serial dilution of the substrate (ATP) to determine the Km (the concentration at which the reaction rate is half of the maximum). For HTS, the assay is typically run at or near the Km of ATP to allow for the sensitive detection of competitive inhibitors.

-

-

Assay Stability and DMSO Tolerance:

-

Objective: To ensure the assay signal is stable over the time required for plate reading and is not adversely affected by the compound solvent (DMSO).

-

Procedure: Prepare assay plates with all reagents, including a range of DMSO concentrations (e.g., 0.5% to 2.5%). Incubate the plates and read the signal at multiple time points (e.g., 30, 60, 90, 120 minutes).

-

Acceptance Criteria: The signal should be stable for at least 60 minutes, and the assay performance (see Z'-factor below) should not significantly decrease at the final DMSO concentration planned for the screen (typically ≤1%).

-

-

Assay Validation (The Self-Validating System):

-

Objective: To statistically validate that the assay can reliably distinguish between active and inactive compounds.[9]

-

Procedure: Prepare several plates containing only control wells:

-

High Control (0% Inhibition): All reagents + DMSO (n=16-24 wells).

-

Low Control (100% Inhibition): All reagents + a known, potent inhibitor (n=16-24 wells).

-

-

Calculation of Z'-Factor: The Z'-factor is the industry-standard metric for HTS assay quality. It is calculated as: Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| ) Where SD is the standard deviation and Mean is the average of the high or low control wells.

-

Data Presentation: Assay Validation Parameters

| Parameter | Formula/Definition | Acceptable Range for HTS | Rationale |

| Signal-to-Basal (S/B) | Mean_high / Mean_low | > 3 | Ensures a sufficient dynamic range to detect inhibition. |

| Signal-to-Noise (S/N) | |Mean_high - Mean_low| / sqrt(SD_high² + SD_low²) | > 10 | Measures the separation between control signals relative to their variability. |

| Z'-Factor | 1 - (3σ_high + 3σ_low) / |μ_high - μ_low| | > 0.5 | A value > 0.5 indicates an excellent assay with a large separation band between controls, making it highly reliable for single-point screening.[9] |

Part 3: The High-Throughput Screening (HTS) Cascade — From Library to "Hits"

The HTS cascade is a multi-stage funnel designed to efficiently identify promising compounds from a vast library.[10] It begins with a broad primary screen, followed by increasingly rigorous confirmation and characterization steps.

Mandatory Visualization: The HTS Screening Funnel

Caption: A typical workflow for an HTS campaign, from library to validated hits.

Experimental Protocol: Primary Screening & Hit Triage

-

Primary Screen:

-

Objective: To test every compound in the library at a single concentration to identify any with potential activity.[5]

-

Methodology:

-

Use pre-stamped "assay-ready" plates containing the library compounds.

-

Utilize automated liquid handlers to add reagents (enzyme, substrate, detection reagents) to all wells of the 384- or 1536-well plates.

-

Incubate the plates for the pre-determined time.

-

Read the plates on a high-throughput plate reader.

-

-

Data Analysis: Raw data from each well is normalized to the plate's high (0% inhibition) and low (100% inhibition) controls. A "hit" is typically defined as any compound that produces a percent inhibition value greater than 3 standard deviations from the mean of the high controls.

-

-

Hit Confirmation:

-

Causality: The primary screen can produce false positives due to experimental error or compound-specific issues (e.g., aggregation, fluorescence). Therefore, all initial hits must be re-tested under the same conditions to confirm their activity.[11]

-

Methodology: Order fresh, dry powder of the hit compounds. Create new stock solutions and re-test in the primary assay. Only compounds that reproduce their activity are considered "confirmed hits."

-

-

Dose-Response Analysis (Secondary Screen):

-

Objective: To determine the potency of confirmed hits by measuring their activity across a range of concentrations.[5]

-

Methodology:

-

Perform a serial dilution of each confirmed hit (e.g., 10-point, 3-fold dilution starting at 50 µM).

-

Test these dilutions in the primary assay.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value (the concentration at which the compound produces 50% of its maximal inhibition).

-

-

Data Presentation: Example Hit Progression Table

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmation Status | Dose-Response IC50 (µM) |

| PZC-001 | 65.2 | Confirmed | 1.2 |

| PZC-002 | 58.9 | Not Confirmed | - |

| PZC-003 | 88.1 | Confirmed | 0.45 |

| PZC-004 | 72.5 | Confirmed | 8.9 |

Part 4: Hit Validation & Prioritization — Identifying True Leads

A potent IC50 value is not sufficient to define a lead compound. The hit-to-lead phase is a critical step where hits are further characterized to determine their suitability for a full-scale lead optimization program.[11][12] The goal is to eliminate problematic compounds early and focus resources on those with the highest potential.

Orthogonal Assay Confirmation

-

Rationale: To ensure that the observed activity is not an artifact of the primary assay format (e.g., interference with light-based readouts), it is crucial to confirm activity in an independent, biophysical assay.[6][13] This provides direct evidence of compound binding to the target.

-

Common Methods:

-

Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and measures changes in the refractive index as the compound flows over it, providing binding affinity (KD) and kinetics.

-

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the target protein and the compound in solution.

-

Selectivity and Liability Profiling

-

Objective: An ideal drug is highly selective for its intended target to minimize off-target side effects.[12]

-

Protocol: Selectivity Screening:

-

Select a panel of proteins closely related to the primary target (e.g., for a kinase inhibitor, a panel of other kinases).

-

Test the validated hits in assays for each of these panel members at a single high concentration.

-

For any hits showing significant activity, perform a full dose-response analysis to determine their IC50 against the off-targets.

-

A compound is considered selective if it is significantly more potent (e.g., >30-fold) against the primary target than against related proteins.

-

Initial Structure-Activity Relationship (SAR)

-

Rationale: Even at this early stage, it is vital to understand which parts of the hit molecule are essential for activity. This "SAR by analog" provides confidence that the chemical scaffold is "tractable" and can be synthetically modified to improve its properties.[14][15]

-

Methodology: Based on the structure of a promising hit, quickly synthesize or purchase a small number of close analogs by making simple modifications at the diversification points (R1, R2). Testing these analogs provides an initial glimpse into the SAR.

Data Presentation: Lead Prioritization Scoring Matrix

Validated hits should be ranked based on a multi-parameter analysis to select the best 1-3 chemical series to advance into lead optimization.

| Compound ID | Target IC50 (µM) | Selectivity (vs. Target X) | Ligand Efficiency (LE)¹ | Solubility (µM) | Status |

| PZC-003 | 0.45 | >50-fold | 0.35 | 75 | Advance |

| PZC-001 | 1.2 | >20-fold | 0.31 | 40 | Advance |

| PZC-004 | 8.9 | 3-fold | 0.25 | <5 | Deprioritize (Poor Selectivity & Solubility) |

¹Ligand Efficiency (LE) is a measure of binding energy per non-hydrogen atom. It helps prioritize smaller, more efficient binders over large, potent but inefficient compounds.

Conclusion

The initial screening of a this compound library is a systematic, data-driven process designed to identify high-quality chemical starting points for drug discovery. This guide has detailed a comprehensive workflow grounded in scientific integrity, from the strategic design of the library to the multi-parameter validation of initial hits. By understanding the causality behind each experimental choice—the need for rigorous QC, the logic of assay validation, the funneling strategy of the HTS cascade, and the importance of orthogonal confirmation and selectivity profiling—research teams can significantly increase their probability of success. The validated hits that emerge from this process are not merely potent molecules; they are well-characterized, tractable compounds ready for the challenges of a full lead optimization program, bringing them one step closer to becoming the therapies of the future.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. zinc.5z.com [zinc.5z.com]

- 4. Synthesis and diversity analysis of lead discovery this compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. news-medical.net [news-medical.net]

- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 9. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 10. researchgate.net [researchgate.net]

- 11. Hit to lead - Wikipedia [en.wikipedia.org]

- 12. Drug development hit and lead optimization [pion-inc.com]

- 13. Biophysics: for HTS hit validation, chemical lead optimization, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Chiral Piperazine-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral piperazine-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its significance is underscored by its presence in blockbuster drugs, particularly as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the management of type 2 diabetes.[4][5][6] This guide provides a comprehensive overview of the primary synthetic strategies for accessing enantiomerically pure this compound derivatives. It delves into the mechanistic rationale behind key transformations, offers detailed experimental protocols for selected methods, and presents comparative data to aid in synthetic route selection. The focus is on providing actionable insights and robust methodologies for researchers in drug discovery and development.

Introduction: The Strategic Importance of the this compound Core

The piperazine ring is a versatile heterocyclic motif frequently incorporated into drug candidates to modulate their pharmacological and pharmacokinetic properties.[3] When substituted with a chiral carboxamide at the C2 position, the resulting scaffold offers a unique three-dimensional arrangement of functional groups that can engage in specific interactions with biological targets. This has led to the development of potent and selective inhibitors for a range of enzymes and receptors.[3][7]

A prime example of the therapeutic success of this scaffold is in the field of diabetes treatment. DPP-4 inhibitors, such as sitagliptin and alogliptin, feature a chiral this compound core that is crucial for their high-affinity binding to the enzyme's active site.[4][5] The synthesis of these molecules in an enantiomerically pure form is therefore of paramount importance, as the biological activity often resides in a single enantiomer.

This guide will explore the key asymmetric strategies for the synthesis of these valuable building blocks, with a focus on practical and scalable methods.

Key Synthetic Strategies: A Mechanistic Perspective

The synthesis of chiral this compound derivatives can be broadly categorized into three main approaches:

-

Asymmetric Synthesis from Achiral Precursors: This is often the most elegant and efficient approach, creating the desired stereocenter during the synthetic sequence.

-

Synthesis from the Chiral Pool: This strategy leverages readily available, enantiomerically pure starting materials, such as amino acids.

-

Resolution of Racemates: A classical but often less efficient method that involves separating a mixture of enantiomers.

This guide will focus on the first two strategies, which are more commonly employed in contemporary drug discovery.

Catalytic Asymmetric Hydrogenation: A Powerful Tool for Stereocontrol

Catalytic asymmetric hydrogenation of a prochiral pyrazine or pyrazinone precursor is a highly effective method for establishing the stereocenter at the C2 position.[8][9] This approach offers the potential for high enantioselectivity and is amenable to large-scale synthesis.

Mechanism of Action: The reaction typically employs a chiral rhodium or ruthenium catalyst, where a chiral phosphine ligand coordinates to the metal center. This chiral complex then coordinates to the double bond of the substrate, and hydrogen is delivered from one face of the molecule, leading to the formation of one enantiomer in excess. The choice of ligand is critical for achieving high enantioselectivity.

Workflow for Asymmetric Hydrogenation:

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Case Study: The Synthesis of Sitagliptin. A highly efficient synthesis of the DPP-4 inhibitor sitagliptin utilizes the asymmetric hydrogenation of a dehydrositagliptin intermediate.[10][11] This key step employs a rhodium catalyst with the chiral ligand (t)Bu JOSIPHOS, achieving high enantioselectivity and yield on a manufacturing scale.[10][11]

Synthesis from Chiral Amino Acids: Leveraging Nature's Building Blocks

Amino acids provide a readily available source of chirality for the synthesis of this compound derivatives. L-aspartic acid and L-lysine are common starting materials.

General Strategy: The synthesis typically involves the construction of the piperazine ring from a protected amino acid derivative. This can be achieved through a variety of cyclization strategies, including reductive amination and intramolecular nucleophilic substitution.

Workflow for Synthesis from Chiral Amino Acids:

Caption: General workflow for synthesis from chiral amino acids.

Experimental Protocols and Data

This section provides detailed experimental protocols for key transformations and summarizes relevant data in a tabular format for easy comparison.

Protocol: Asymmetric Hydrogenation of Pyrazine-2-carboxamide

This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of pyrazine derivatives.[8]

Materials:

-

Pyrazine-2-carboxamide derivative (1.0 eq)

-

Chiral Rhodium-phosphine catalyst (e.g., [Rh(COD)2]BF4 with a chiral bisphosphine ligand, 0.01-0.1 mol%)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Procedure:

-

In a glovebox, charge the autoclave with the pyrazine-2-carboxamide derivative and the chiral rhodium catalyst.

-

Add degassed methanol to the autoclave.

-

Seal the autoclave and purge with argon, followed by hydrogen gas (3-5 cycles).

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).

-

Monitor the reaction progress by HPLC or TLC.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with argon.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by chromatography or crystallization to afford the chiral this compound.

Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. The structure and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Comparative Data for Synthetic Routes

| Synthetic Route | Key Transformation | Typical Catalyst/Reagent | Typical Yield (%) | Typical Enantiomeric Excess (%) | Scalability |

| Asymmetric Hydrogenation | Hydrogenation of pyrazine | Chiral Rhodium or Ruthenium catalyst | 80-95 | >95 | High |

| Chiral Pool Synthesis | Cyclization of amino acid derivative | Various (e.g., reductive amination) | 60-80 | >99 (from chiral starting material) | Moderate to High |

| Biocatalytic Asymmetric Amination | Transaminase-catalyzed amination | (R)-selective ω-amine transaminase | up to 93.1% conversion | >99 | Potentially High |

Note: Yields and ee values are representative and can vary depending on the specific substrate and reaction conditions.

Advanced and Emerging Synthetic Methodologies

The field of asymmetric synthesis is continually evolving, with new and improved methods for the preparation of chiral this compound derivatives being reported.

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral Brønsted acids and bifunctional organocatalysts have been successfully employed in the enantioselective synthesis of piperazine precursors.[12]

Biocatalysis

The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines is gaining significant attention.[13] This approach offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental sustainability. For instance, an (R)-selective ω-amine transaminase has been engineered for the efficient synthesis of a sitagliptin analog.[13]

Conclusion and Future Outlook

The synthesis of chiral this compound derivatives remains a topic of significant interest in the pharmaceutical industry. While catalytic asymmetric hydrogenation and chiral pool synthesis are well-established and robust methods, the development of novel organocatalytic and biocatalytic approaches is expanding the synthetic chemist's toolbox. These emerging technologies offer the potential for more efficient, sustainable, and cost-effective manufacturing of these vital pharmaceutical building blocks. As our understanding of asymmetric catalysis deepens, we can expect to see even more innovative and practical solutions for the synthesis of this important class of molecules.

References

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. zinc.5z.com [zinc.5z.com]

- 8. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Architectural Versatility of Piperazine-2-carboxamide Libraries: A Technical Guide to Unlocking Novel Therapeutic Candidates

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is an ongoing endeavor. The piperazine-2-carboxamide scaffold has emerged as a "privileged structure," forming the backbone of numerous clinically successful drugs.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the structural diversity inherent in this compound libraries, from foundational synthesis to the elucidation of structure-activity relationships and therapeutic applications.

The this compound Core: A Foundation of Privileged Space

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This unique arrangement imparts favorable physicochemical properties, including aqueous solubility and the ability to modulate pharmacokinetics.[3][4] The addition of a carboxamide group at the 2-position introduces a key point for diversification and interaction with biological targets. The this compound scaffold is a cornerstone in the design of molecules targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[5][6][7]

Crafting the Core: Synthetic Strategies for the this compound Scaffold

The construction of diverse this compound libraries hinges on robust and flexible synthetic methodologies. Solid-phase synthesis is a particularly powerful approach, enabling the rapid and efficient generation of large numbers of discrete compounds.[8][9] A key starting material is piperazine-2-carboxylic acid, which can be prepared in its optically active form through various methods, including the resolution of a racemic mixture.[10]

Orthogonal Protection: The Key to Controlled Diversification

To achieve selective functionalization of the two nitrogen atoms and the carboxylic acid, an orthogonal protection strategy is paramount. This involves the use of protecting groups that can be removed under different reaction conditions, allowing for the stepwise introduction of diverse chemical moieties.[11] For instance, the N1 and N4 nitrogens can be protected with groups such as Alloc (allyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl), respectively, while the carboxylic acid can be anchored to a solid support.[8]

Experimental Protocol: Solid-Phase Synthesis of a this compound Library

This protocol outlines a general procedure for the solid-phase synthesis of a this compound library, adapted from established methodologies.[8][12]

Materials:

-

Rink Amide resin

-

1-Alloc-4-Fmoc-piperazine-2-carboxylic acid

-

HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

Piperidine in DMF (20%)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

A diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates

-

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the Rink Amide linker.

-

Scaffold Coupling: Couple the 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid to the deprotected resin using HBTU and DIEA in DMF.

-

Fmoc Deprotection of N4: Remove the Fmoc group from the N4 position of the piperazine scaffold using 20% piperidine in DMF.

-

Diversification at N4: React the free N4 amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to introduce the first point of diversity (R1).

-

Alloc Deprotection of N1: Remove the Alloc group from the N1 position using Pd(PPh₃)₄ in the presence of a scavenger such as phenylsilane.

-

Diversification at N1: React the free N1 amine with a second set of diverse building blocks to introduce the second point of diversity (R2).

-

Cleavage and Deprotection: Cleave the final compounds from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

-

Purification: Purify the individual compounds using techniques such as HPLC.

Diagram: Solid-Phase Synthesis Workflow

Caption: A generalized workflow for the solid-phase synthesis of a this compound library.

Exploring Chemical Space: Strategies for Structural Diversification

The true power of this compound libraries lies in the vast chemical space that can be explored through systematic diversification at key positions.

-

N1 and N4 Positions: The secondary amines at the N1 and N4 positions are the primary handles for introducing diversity. A wide range of commercially available building blocks, including carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes (for reductive amination), can be utilized.[6][8]

-

Carboxamide Moiety: The carboxamide itself can be varied by using different amines during the initial coupling to the resin or through post-synthesis modifications.

-

Piperazine Ring Substitutions: While less common in library synthesis, substitutions on the carbon atoms of the piperazine ring can introduce chirality and further modulate the conformational properties of the scaffold.[6]

Structure-Activity Relationships (SAR): Decoding Biological Activity

The systematic diversification of the this compound scaffold allows for the elucidation of detailed structure-activity relationships (SAR). By comparing the biological activity of closely related analogs, researchers can identify the key structural features required for potency and selectivity.

Case Study: Piperazine-2-carboxamides as FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is an enzyme involved in the degradation of endocannabinoids. Inhibitors of FAAH are of interest for the treatment of pain, anxiety, and other neurological disorders.[13][14] A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of piperazine-carboxamide FAAH inhibitors revealed key insights.[13] The CoMSIA (Comparative Molecular Similarity Indices Analysis) model highlighted the importance of electrostatic and hydrogen-bond acceptor properties for potent inhibition.[14]

| R1 Substituent | R2 Substituent | FAAH Inhibition (pIC₅₀) | Reference |

| Pyrimidinyl | Phenyl | 7.8 | [14] |

| Pyrimidinyl | 4-Fluorophenyl | 8.2 | [14] |

| Pyrimidinyl | 2,4-Dichlorophenyl | 8.9 | [14] |

| Pyridinyl | Phenyl | 7.5 | [14] |

Table 1: Example SAR data for this compound based FAAH inhibitors.

Diagram: Key SAR Insights for FAAH Inhibition

Caption: A diagram illustrating key SAR principles for this compound based FAAH inhibitors.

Therapeutic Applications and Future Directions

The versatility of the this compound scaffold has led to its exploration in a multitude of therapeutic areas.

-

Oncology: Pyrazine-2-carboxamide derivatives have been developed as potent kinase inhibitors, such as Gilteritinib, a dual FLT3/AXL inhibitor.[5][6] The piperazine moiety often plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase.

-

Neuroscience: As demonstrated with FAAH inhibitors and compounds targeting cholinesterases for Alzheimer's disease, this scaffold is well-suited for CNS targets.[13][15] The basicity of the piperazine can be tuned to optimize blood-brain barrier penetration.

-

Infectious Diseases: The piperazine nucleus is a common feature in many antibacterial and antifungal agents.[4]

The continued exploration of novel diversification strategies, coupled with advanced screening platforms and computational modeling, will undoubtedly unlock the full potential of this compound libraries in the discovery of next-generation therapeutics.

References

- 1. guidechem.com [guidechem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zinc.5z.com [zinc.5z.com]

- 9. Synthesis and diversity analysis of lead discovery this compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. cris-uv.scimago.es [cris-uv.scimago.es]

- 14. mdpi.com [mdpi.com]

- 15. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Novel Piperazine Derivatives

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," it is a structural feature in a multitude of FDA-approved drugs targeting a vast range of diseases, including cancer, central nervous system disorders, and infectious diseases.[1][2][3] Its prevalence stems from a unique combination of synthetic versatility and favorable physicochemical properties, such as high aqueous solubility and two readily functionalizable basic nitrogens that can significantly modulate pharmacokinetic and pharmacodynamic profiles.[3][4][5] This guide provides a comprehensive exploration of the principles and practices behind the structure-activity relationship (SAR) studies of novel piperazine derivatives. It is designed to move beyond a mere listing of facts, instead offering a causal explanation for experimental choices, from initial design and synthesis to biological evaluation and computational modeling, thereby empowering researchers to rationally design the next generation of innovative therapeutics.

The Piperazine Scaffold: A Foundation for Drug Design

The utility of the piperazine moiety in drug discovery is not accidental; it is rooted in its inherent physicochemical and structural properties that favorably influence drug-like characteristics.

Core Physicochemical & Pharmacokinetic Advantages

The versatile structure of piperazine allows for strategic modification to achieve desired pharmacological activity.[2] Key properties include:

-

Tunable Basicity: As a diprotic base, piperazine has two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[5][6] This allows it to be protonated at physiological pH, which often enhances aqueous solubility and facilitates the formation of crucial ionic interactions with biological targets, such as acidic residues in an enzyme's active site.

-

Improved ADME Profile: The inclusion of a piperazine ring frequently leads to greater water solubility and improved oral bioavailability.[4][7] Its polarity and hydrogen bond accepting/donating capacity contribute to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, a critical hurdle in drug development.[8]

-

Synthetic Accessibility: The two nitrogen atoms provide convenient handles for chemical modification, particularly at the N-1 and N-4 positions.[9][10] This synthetic tractability allows for the rapid generation of large libraries of analogues, which is essential for systematic SAR exploration.

-

Conformational Restraint: The six-membered ring exists primarily in a stable chair conformation. This structural rigidity can help to pre-organize substituents into a favorable orientation for binding to a target protein, reducing the entropic penalty upon binding and potentially increasing potency.

Strategic Importance in Medicinal Chemistry

Piperazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antidepressant, antiviral, antimicrobial, and anti-inflammatory properties.[11][12][13][14][15] This versatility arises from its ability to serve multiple roles within a molecule:

-

As a linker , connecting two key pharmacophoric elements at the optimal distance and orientation.[2]

-

As a scaffold , presenting substituents in a defined three-dimensional arrangement.

-

As a solubilizing group , enhancing the drug-like properties of otherwise poorly soluble compounds.

This multifaceted nature is why piperazine is considered a "remarkable tool" in the generation of diverse pharmacological agents.[8]

The Iterative Process of SAR: A Guiding Philosophy

Structure-activity relationship studies are not a linear path but a cyclical, iterative process of optimization. The fundamental goal is to understand how specific changes in a molecule's chemical structure correlate with changes in its biological activity. This process is the intellectual engine of lead optimization.

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Core SAR Principles for Piperazine Derivatives

The vast majority of SAR studies on piperazine-containing drugs focus on modifications at the two nitrogen atoms, as these positions are most synthetically accessible and often project vectors into key binding pockets.[16]

N-1 and N-4 Disubstitution: The Primary Axis of Exploration

The general structure for many piperazine series can be represented as R1-Piperazine-R2 , where modifications to R1 and R2 form the basis of the SAR investigation.

-

N-1 Aryl/Heteroaryl Substitution: The group attached to the N-1 position often serves as an anchor, making critical interactions with the target protein. In many CNS-active drugs, this is an aryl group that modulates serotonin or dopamine receptor interactions.[2][17] For kinase inhibitors, this moiety frequently engages the solvent-exposed region of the ATP-binding pocket. SAR studies have shown that the electronic nature of this ring is critical; for example, incorporating electron-withdrawing groups (e.g., Cl, Br, NO2) has been shown to enhance antibacterial activity in certain scaffolds.[18]

-

N-4 Substitution: The substituent at the N-4 position is often used to fine-tune potency, selectivity, and pharmacokinetic properties. This can range from a simple alkyl or acyl group to a complex heterocyclic system. In many kinase inhibitors, the N-1 arylpiperazine moiety provides a foundational level of binding, while the diversity at N-4 is explored to achieve high potency and selectivity against the target kinase versus other related kinases.

Case Study: SAR of a Hypothetical Kinase Inhibitor Series

To illustrate these principles, consider a hypothetical series of piperazine derivatives designed as inhibitors for "Kinase X". The core hypothesis is that the N-1 (4-fluorophenyl) group will anchor in a hydrophobic pocket, while the N-4 substituent will be varied to interact with the hinge region of the kinase.